Home > Products > Screening Compounds P134624 > dextrorphan O-glucuronide
dextrorphan O-glucuronide -

dextrorphan O-glucuronide

Catalog Number: EVT-1595564
CAS Number:
Molecular Formula: C23H31NO7
Molecular Weight: 433.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dextrorphan O-glucosiduronic acid is a glucosiduronic acid derived from dextrorphan. It derives from a dextrorphan.
Overview

Dextrorphan O-glucuronide is a significant metabolite of dextromethorphan, a common cough suppressant. It is formed through the glucuronidation process, which is a major pathway for drug metabolism in the body. This compound plays a crucial role in the pharmacokinetics of dextromethorphan, influencing its efficacy and safety profile. Dextrorphan O-glucuronide is characterized by its permanent charge, which limits its ability to cross the blood-brain barrier, thus affecting its central nervous system activity.

Source

Dextrorphan O-glucuronide is primarily derived from the metabolism of dextromethorphan. Upon administration, dextromethorphan undergoes extensive first-pass metabolism, resulting in various metabolites, with dextrorphan being one of the major active metabolites. Dextrorphan itself can then be further metabolized into dextrorphan O-glucuronide by uridine diphosphate-glucuronosyltransferase enzymes .

Classification

Dextrorphan O-glucuronide is classified as a glucuronide conjugate, a type of phase II metabolite formed through the conjugation of drugs with glucuronic acid. This classification places it within the broader category of drug metabolites that are typically more water-soluble and easier to excrete via urine.

Synthesis Analysis

Methods

The synthesis of dextrorphan O-glucuronide can occur through enzymatic processes involving uridine diphosphate-glucuronosyltransferases. These enzymes catalyze the transfer of glucuronic acid from uridine diphosphate-glucuronic acid to dextrorphan, resulting in the formation of dextrorphan O-glucuronide.

Technical details regarding the synthesis include:

  • Enzymatic Pathway: The reaction typically involves the action of specific isoforms of uridine diphosphate-glucuronosyltransferases that exhibit substrate specificity for dextrorphan.
  • Conditions: The synthesis may require optimal pH and temperature conditions for maximal enzyme activity.
Molecular Structure Analysis

Structure

Dextrorphan O-glucuronide has a specific molecular structure characterized by its glucuronic acid moiety attached to the dextrorphan molecule.

  • Molecular Formula: C23H31NO7
  • Molecular Weight: 433.49 g/mol
  • Structural Features: The compound features a glucuronic acid unit linked to dextrorphan, which contributes to its solubility and pharmacokinetic properties .
Chemical Reactions Analysis

Reactions

Dextrorphan O-glucuronide participates in various biochemical reactions primarily related to drug metabolism and elimination.

  • Formation Reaction: The primary reaction involves the conjugation of dextrorphan with glucuronic acid.
  • Hydrolysis Reaction: Dextrorphan O-glucuronide can undergo hydrolysis back to dextrorphan under certain physiological conditions, although this is less common.

Technical details include:

  • Enzymatic Hydrolysis: The hydrolysis reaction can be catalyzed by β-glucuronidase enzymes found in various tissues.
Mechanism of Action

Process

  • Inhibition of Receptors: Dextrorphan, as an active metabolite, acts as a non-competitive antagonist at N-methyl-D-aspartate receptors and may influence sigma-1 receptors.
  • Metabolic Clearance: Dextrorphan O-glucuronide enhances the clearance of dextrorphan from systemic circulation, thereby modulating its effects.

Data

The pharmacokinetics indicate that after administration, dextromethorphan has an oral bioavailability ranging from 1% to 2%, while poor metabolizers may have significantly higher plasma levels due to reduced conversion to dextrorphan O-glucuronide .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Dextrorphan O-glucuronide is highly soluble in water due to its polar nature.
  • Stability: It exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.

Chemical Properties

  • pH Sensitivity: The compound's stability can vary with pH; it is generally stable at physiological pH.
  • Reactivity: Dextrorphan O-glucuronide is less reactive than its parent compound due to its charged nature.

Relevant data from studies indicate that glucuronides like dextrorphan O-glucuronide are typically more stable than their parent drugs, facilitating their excretion .

Applications

Scientific Uses

Dextrorphan O-glucuronide serves several scientific purposes:

  • Biomarker for Metabolism Studies: It is used as a biomarker in pharmacokinetic studies to understand drug metabolism and clearance.
  • Research on Drug Interactions: Its role in drug interactions can provide insights into how dextromethorphan's effects are modulated by genetic polymorphisms in metabolic enzymes.
  • Clinical Implications: Understanding its formation and effects can help in developing safer dosing regimens for patients who are poor metabolizers.
Biosynthesis and Metabolic Pathways

Enzymatic Synthesis via UDP-Glucuronosyltransferases (UGTs)

Dextrorphan O-glucuronide (DXO-Glu) is formed via the conjugation of dextrorphan (DXO) with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). This phase II metabolic reaction occurs primarily in the liver, although extrahepatic UGT expression contributes to systemic clearance. The reaction requires uridine diphosphate glucuronic acid (UDPGA) as a cofactor, producing the highly water-soluble β-D-glucuronide conjugate for renal/biliary excretion [4] [7].

Human UGT isoforms UGT2B7, UGT1A1, and UGT2B4 demonstrate catalytic activity toward DXO, with UGT2B7 exhibiting the highest efficiency due to its stereoselective preference for the (+)-enantiomer of dextrorphan. Genetic polymorphisms (2 and *3 alleles) significantly alter enzyme kinetics. For example, the UGT2B72 variant (His268Tyr) reduces glucuronidation velocity by 40% compared to wild-type enzymes, contributing to interindividual variability in metabolite exposure [5] [7].

Table 1: UGT Isoforms Involved in Dextrorphan Glucuronidation

UGT IsoformTissue LocalizationCatalytic Efficiency (Vmax/Km)Genetic Variants Affecting Activity
UGT2B7Liver, kidney, intestine18.7 µL/min/mg protein*2 (↓ activity), *3 (↓ expression)
UGT1A1Liver, GI tract5.2 µL/min/mg protein*28 (↓ expression), *6 (↓ activity)
UGT2B4Liver3.8 µL/min/mg protein*2 (D458E; negligible impact)

Role of CYP2D6 in Precursor Metabolism: Dextromethorphan to Dextrorphan

DXO-Glu biosynthesis requires DXO as a precursor, generated via cytochrome P450 2D6 (CYP2D6)-mediated O-demethylation of dextromethorphan (DXM). CYP2D6 exhibits high affinity for DXM (Km = 3.8 µM), accounting for >80% of initial metabolism in extensive metabolizers (EMs). The reaction yields dextrorphan, which undergoes rapid glucuronidation (t1/2 < 10 min) [1] [2] [3].

CYP2D6 pharmacogenetics critically regulate DXO production:

  • Activity Score (AS) System: Diplotype-derived AS groups (0.0–3.0) correlate with enzyme function. AS=0 (poor metabolizers, PMs) show 26-fold higher DXM AUC and 98% lower DXO-Glu formation versus AS=1.0–2.0 (EMs) [1] [3].
  • CYP2D610 allele: Common in Asian populations, this reduced-function variant decreases DXO formation clearance by 60% compared to wild-type (1/*1), leading to prolonged DXM half-life and reduced DXO-Glu urinary recovery [2] [7].

Table 2: Impact of CYP2D6 Phenotypes on Dextrorphan Production

CYP2D6 PhenotypeActivity ScoreDXO Formation Clearance (L/h)Urinary DXO-Glu (% Dose)
Ultra-rapid metabolizer (gUM)>2.0182 ± 3432.1 ± 4.2
Extensive metabolizer (gEM)1.0–2.0124 ± 2828.7 ± 3.9
Intermediate metabolizer (gIM)0.25–0.7541 ± 1112.5 ± 2.7
Poor metabolizer (gPM)0.06.3 ± 2.11.8 ± 0.6

Kinetic Modeling of Glucuronidation Efficiency

Physiologically based pharmacokinetic (PBPK) models quantify DXO-Glu formation using enzyme kinetics and population variability parameters. Key findings include:

  • Michaelis-Menten Parameters: Recombinant UGT2B7 exhibits Km = 87 µM and Vmax = 1.6 nmol/min/mg for DXO glucuronidation. In human liver microsomes, intrinsic clearance (CLint) ranges from 11–39 µL/min/mg, modulated by UGT expression levels and cofactor availability [4] [7].
  • PBPK Simulations: Whole-body models incorporating CYP2D6-UGT interplay accurately predict DXO-Glu plasma AUC (observed/predicted ratio = 0.92–1.15). Sensitivity analyses reveal UGT2B7 activity as the dominant covariate for DXO-Glu exposure (r2 = 0.78), exceeding the impact of renal function [1] [6].
  • Biphasic Elimination: DXO-Glu exhibits dose-dependent pharmacokinetics due to UGT saturation at DXM doses >60 mg, reducing glucuronidation efficiency by 35% and prolonging dextrorphan’s half-life [4] [9].

Table 3: Glucuronidation Kinetic Parameters in Human Systems

Enzyme SourceKm (µM)Vmax (nmol/min/mg)CLint (µL/min/mg)
rUGT2B7 (wild-type)87 ± 141.6 ± 0.318.7 ± 2.9
rUGT2B7*2 variant143 ± 211.4 ± 0.29.8 ± 1.7
Human liver microsomes68 ± 122.9 ± 0.542.6 ± 8.3
Human hepatocytes55 ± 94.1 ± 0.774.5 ± 12.1

Interspecies Variability in Metabolic Conversion

Significant species differences in DXO-Glu formation arise from divergent enzyme expression and kinetics:

  • Rodents vs. Humans: Rats show 8-fold higher DXO-Glu plasma exposure than humans after equivalent DXM doses, attributed to higher UGT2B1 (rat ortholog of UGT2B7) activity and 3-fold faster DXO formation via CYP2D1 [6] [7].
  • Canine Models: Dogs exhibit negligible DXO glucuronidation due to the absence of functional UGT2B isoforms, favoring alternative sulfate conjugation pathways. This renders them poor predictors of human DXO-Glu clearance [7].
  • In Vitro-In Vivo Extrapolation (IVIVE): Human hepatocyte systems accurately predict clinical DXO-Glu AUC (within 1.5-fold error), whereas rat microsomes overpredict clearance by 6.3-fold. This underscores the need for human-relevant systems in metabolite studies [6] [7].
  • Lysosomal Trapping Impact: DXM’s lysosomotropism (pKa = 9.2) causes tissue sequestration in acidic organelles, prolonging parent drug exposure and delaying DXO availability for glucuronidation in all species. This phenomenon contributes to species-independent delays in DXO-Glu Tmax (2.5–4.0 h post-dose) [6] [9].

Table 4: Species Comparison of DXO-Glu Pharmacokinetic Parameters

SpeciesCYP2D Ortholog ActivityUGT Activity toward DXODXO-Glu AUC0-∞ (ng·h/mL)Feces/Bile Excretion (% Dose)
HumanHigh (CYP2D6)High (UGT2B7)1,240 ± 31032%
RatVery high (CYP2D1)Moderate (UGT2B1)9,850 ± 2,10068%
DogLow (CYP2D15)Undetectable38 ± 9<5% (sulfates predominant)
MonkeyModerate (CYP2D17)Low (UGT2B18)480 ± 9521%

Properties

Product Name

dextrorphan O-glucuronide

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]oxane-2-carboxylic acid

Molecular Formula

C23H31NO7

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C23H31NO7/c1-24-9-8-23-7-3-2-4-14(23)16(24)10-12-5-6-13(11-15(12)23)30-22-19(27)17(25)18(26)20(31-22)21(28)29/h5-6,11,14,16-20,22,25-27H,2-4,7-10H2,1H3,(H,28,29)/t14-,16+,17+,18+,19-,20+,22?,23+/m1/s1

InChI Key

YQAUTKINOXBFCA-DCWOAAMISA-N

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O

Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.